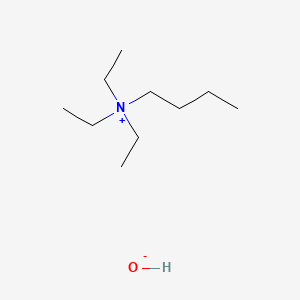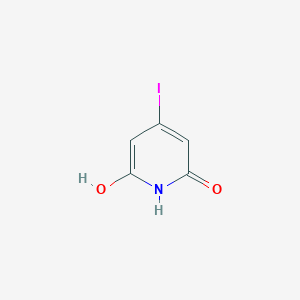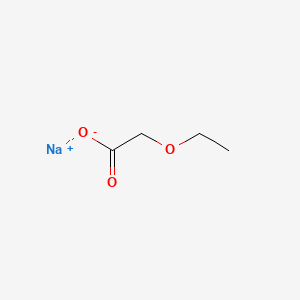
Ammonium, triethylbutyl-, hydroxide
描述
Ammonium, triethylbutyl-, hydroxide is a quaternary ammonium compound. It is a colorless liquid with a characteristic pungent smell and is lighter than water, with a density of about 0.91 g/cm³. This compound acts as a weak base in aqueous solutions and readily donates unshared electron pairs, acting as a Lewis base.
准备方法
The synthesis of Ammonium, triethylbutyl-, hydroxide involves phase-transfer catalytic reactions. One common method includes blending potassium hydroxide and methanol, adding the mixture into a solution of tetrabutyl ammonium bromide and methanol, filtering, and precipitating under reduced pressure. After heating and refluxing, the solution is cooled and crystallized to obtain the finished product . This method is advantageous due to its simplicity and cost-effectiveness.
化学反应分析
Ammonium, triethylbutyl-, hydroxide undergoes several types of chemical reactions:
Acid-Base Reactions: It can accept a proton from water to form substituted ammonium ions and hydroxide ions.
Salt Formation: It reacts with acids to form salts that are soluble in water.
Complex Formation: It forms complex compounds with metal ions in solution, which is useful in various chemical syntheses and processes.
科学研究应用
Ammonium, triethylbutyl-, hydroxide is widely used in scientific research and industrial applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a strong base in various chemical reactions.
Biology: It is employed in the preparation of alkaline anion exchange membranes for improved hydroxide conductivity.
Industry: It is used in the development of alkaline anion exchange membranes (AAEMs) for improved hydroxide conductivity.
作用机制
As a quaternary ammonium compound, Ammonium, triethylbutyl-, hydroxide behaves chemically like the ions of the alkali metals, particularly potassium ion. It can accept protons from acids and donate electrons to acids. It also forms complex compounds with metal ions in solution, which is useful in various chemical syntheses and processes.
相似化合物的比较
Ammonium, triethylbutyl-, hydroxide is similar to other quaternary ammonium compounds such as:
Tetrabutylammonium hydroxide: Both compounds act as strong bases and phase-transfer catalysts.
Tetraethylammonium hydroxide: Similar in structure and function, but with different alkyl chain lengths.
The uniqueness of this compound lies in its specific alkyl chain configuration, which can influence its reactivity and solubility properties compared to other quaternary ammonium compounds.
属性
IUPAC Name |
butyl(triethyl)azanium;hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N.H2O/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H2/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBDGNHKARUTDC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CC)(CC)CC.[OH-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213797 | |
| Record name | Ammonium, triethylbutyl-, hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63957-40-4 | |
| Record name | Ammonium, triethylbutyl-, hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium, triethylbutyl-, hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-](/img/structure/B3055249.png)



![4-chloro-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3055255.png)




